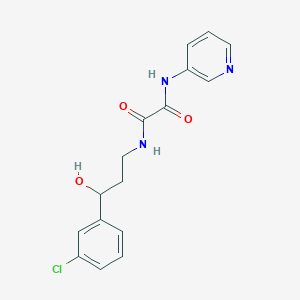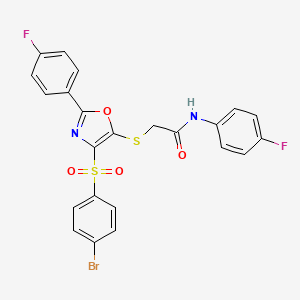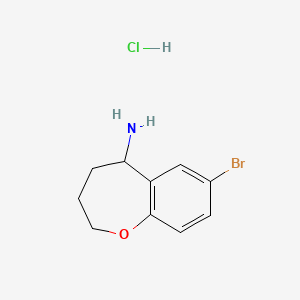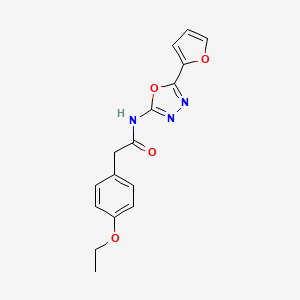
N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide” is a complex organic compound. It contains a chlorophenyl group, a hydroxypropyl group, and a pyridinyl group linked by an oxalamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxalamide group could potentially allow for hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxalamide group could potentially undergo hydrolysis, and the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .科学的研究の応用
Novel Synthetic Approaches
A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are related to the compound . This method is operationally simple and high yielding, suggesting a broad utility for synthesizing anthranilic acid derivatives and oxalamides, which could be applicable to related compounds like "N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide" (Mamedov et al., 2016).
Hydrogen Bonding and Molecular Interactions
Research on pyridine N-oxides, which share structural similarities with the compound , highlights the significance of hydrogen bonding in forming crystalline complexes. Dega-Szafran et al. (1997) investigated such interactions, which are crucial for understanding the molecular assembly and potentially designing new materials with desired properties (Dega-Szafran et al., 1997).
Electrocatalysis and Polymerization
The study of nickel complexes for ethylene polymerization by Rojas et al. (2007) demonstrates the utility of metal-ligand complexes in catalysis, which could be extrapolated to the catalytic potential of compounds like "this compound" in various organic reactions and polymer synthesis (Rojas et al., 2007).
Supramolecular Chemistry
Lee (2010) explored the hydrogen-bonded supramolecular networks of N,N'-bis(4-pyridylmethyl)oxalamide, a compound related to the one , demonstrating the importance of such interactions in forming extended supramolecular architectures. This research underlines the potential of "this compound" in constructing novel supramolecular materials (Lee, 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-12-4-1-3-11(9-12)14(21)6-8-19-15(22)16(23)20-13-5-2-7-18-10-13/h1-5,7,9-10,14,21H,6,8H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDAVTKZIMKFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C(=O)NC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(4-bromophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2668821.png)
![methyl 4-[[4-[(E)-2-cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]-2-methoxyphenoxy]methyl]benzoate](/img/structure/B2668824.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)propanamide](/img/structure/B2668827.png)



![{9-methyl-2-(2-methylphenyl)-4-[(pyridin-4-ylmethyl)thio]-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2668832.png)
![N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2668834.png)

![N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]butanamide](/img/structure/B2668836.png)
![3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2668837.png)

![Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione](/img/structure/B2668841.png)